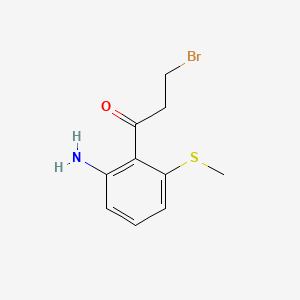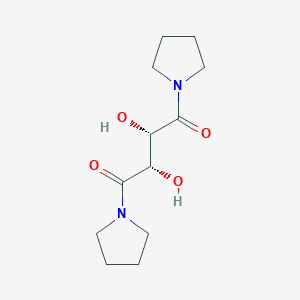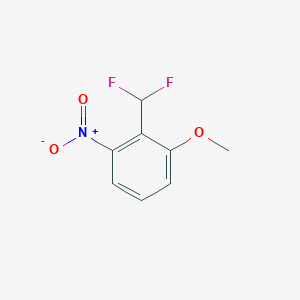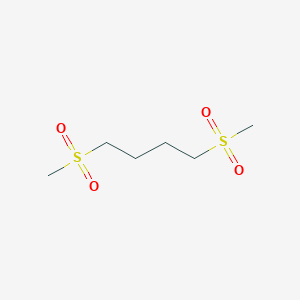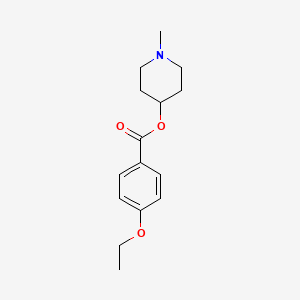![molecular formula C15H11N3 B14077036 2-[2-(Pyridin-3-yl)ethenyl]quinazoline CAS No. 100961-94-2](/img/structure/B14077036.png)
2-[2-(Pyridin-3-yl)ethenyl]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- is a heterocyclic compound that features a quinazoline core with a pyridinyl group attached via an ethenyl linkage. This compound is part of a broader class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- typically involves the following steps:
Aza-Diels-Alder Reaction: This reaction involves the coupling of an imine and an electron-rich alkene to form the quinazoline core.
Microwave-Assisted Reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-Mediated Reaction: Palladium-catalyzed reactions are commonly used to form the ethenyl linkage between the quinazoline and pyridinyl groups.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs phase-transfer catalysis and ultrasound-promoted reactions to enhance reaction rates and yields . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- .
Aplicaciones Científicas De Investigación
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Receptor Binding: Binds to receptors involved in inflammatory and immune responses.
Pathway Modulation: Modulates signaling pathways related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- can be compared with other similar compounds such as:
Pyrido[3,2-d]pyrimidine: Both compounds are used in the design of multi-targeting agents for diseases like Alzheimer’s.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is considered a bioisostere with purines.
Uniqueness
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- is unique due to its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
100961-94-2 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-(2-pyridin-3-ylethenyl)quinazoline |
InChI |
InChI=1S/C15H11N3/c1-2-6-14-13(5-1)11-17-15(18-14)8-7-12-4-3-9-16-10-12/h1-11H |
Clave InChI |
WDEZYRYUPONAOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=N2)C=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



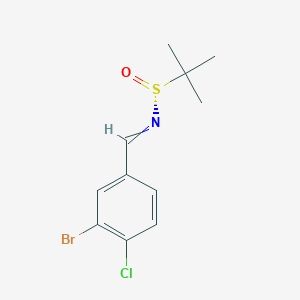
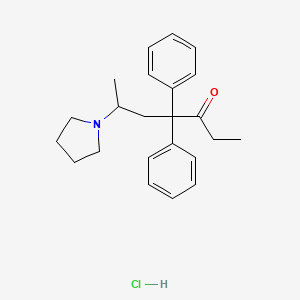

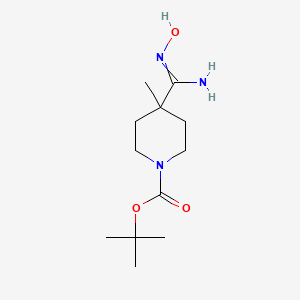
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
